molecular formula C24H27NO4 B1332691 Fmoc-1-amino-1-cyclooctanecarboxylic acid CAS No. 222166-38-3

Fmoc-1-amino-1-cyclooctanecarboxylic acid

Cat. No.: B1332691
CAS No.: 222166-38-3
M. Wt: 393.5 g/mol
InChI Key: ZOPBLCNRXHNKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-1-amino-1-cyclooctanecarboxylic acid is a specialized compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 1-amino-1-cyclooctanecarboxylic acid. This compound is known for its stability and ease of removal under mildly basic conditions, making it a valuable tool in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group of 1-amino-1-cyclooctanecarboxylic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-amino-1-cyclooctanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and other amino acid derivatives, which can be further modified or used in various applications .

Scientific Research Applications

Fmoc-1-amino-1-cyclooctanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is used to create peptide-based probes and inhibitors for studying biological processes.

    Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Fmoc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins. The compound does not have a specific molecular target or pathway but rather serves as a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclooctane ring.

    Fmoc-1-amino-1-cyclopentanecarboxylic acid: Contains a cyclopentane ring.

    Fmoc-1-amino-1-cyclobutanecarboxylic acid: Features a cyclobutane ring.

Uniqueness

Fmoc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger cyclooctane ring, which can impart different steric and electronic properties compared to its smaller-ring counterparts. This can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPBLCNRXHNKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363745
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222166-38-3
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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